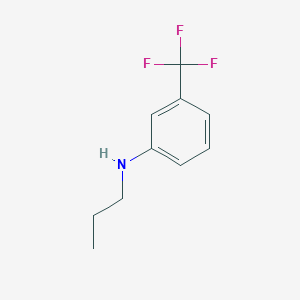

N-propyl-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-propyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTKCLQCPGRXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606567 | |

| Record name | N-Propyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-37-6 | |

| Record name | N-Propyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-propyl-3-(trifluoromethyl)aniline chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of N-propyl-3-(trifluoromethyl)aniline. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science, where fluorinated organic compounds play a pivotal role.

Core Chemical Properties

N-propyl-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by the presence of a propyl group on the nitrogen atom and a trifluoromethyl group at the 3-position of the benzene ring. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-propyl-3-(trifluoromethyl)aniline and its parent compound, 3-(trifluoromethyl)aniline.

| Property | N-propyl-3-(trifluoromethyl)aniline | 3-(trifluoromethyl)aniline |

| Molecular Formula | C10H12F3N[1][2] | C7H6F3N[3][4] |

| Molecular Weight | 203.20 g/mol [2] | 161.12 g/mol [3][5] |

| CAS Number | 887590-37-6[2] | 98-16-8[3][5] |

| Boiling Point | Not available (Est. ~196 °C)* | 187-188 °C[4] |

| Melting Point | Not available | 5-6 °C[4][5] |

| Density | Not available | 1.29 g/cm³[4] |

| Refractive Index | Not available | 1.480 (at 20 °C)[5] |

| LogP | 3.60[2] | 2.3 |

| Canonical SMILES | CCCNc1cccc(c1)C(F)(F)F[2] | C1=CC(=CC(=C1)N)C(F)(F)F[3] |

*Note: The boiling point of the structurally similar compound N-propyl-3-(trifluoromethoxy)aniline is 195.9 °C[6].

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-propyl-3-(trifluoromethyl)aniline.

| Spectroscopic Technique | Data for N-propyl-3-(trifluoromethyl)aniline |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the N-propyl group, including a triplet for the methyl protons (~0.9 ppm), a sextet for the central methylene protons (~1.5 ppm), and a triplet for the N-methylene protons (~3.2 ppm). The aromatic protons appear as a complex multiplet between 6.5 and 7.3 ppm. |

| ¹⁹F NMR | A single, sharp signal is expected for the three chemically equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (EI) | The electron ionization mass spectrum exhibits a molecular ion peak (M⁺) at an m/z of 203.1. Key fragmentation patterns include the loss of a propyl group (m/z 160), the loss of a trifluoromethyl group (m/z 134), and the loss of an ethyl radical via alpha-cleavage (m/z 174).[7] |

| IR Spectroscopy | Expected characteristic absorption bands include an N-H stretching vibration around 3300 cm⁻¹ for the secondary amine and C-F stretching vibrations in the range of 1150–1250 cm⁻¹.[6] |

Synthesis of N-Propyl-3-(trifluoromethyl)aniline

The primary synthetic route to N-propyl-3-(trifluoromethyl)aniline is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[7] This reaction involves the nucleophilic substitution of a propyl halide by the aniline.

Experimental Protocol: N-Alkylation

The following is a general procedure for the synthesis of N-propyl-3-(trifluoromethyl)aniline.

Materials:

-

3-(trifluoromethyl)aniline

-

Propyl bromide (or propyl iodide)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another polar aprotic solvent)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-(trifluoromethyl)aniline, potassium carbonate (2-3 equivalents), and acetonitrile.

-

Addition of Alkylating Agent: While stirring, add propyl bromide (1.1-1.5 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Chemical Reactivity and Applications

N-propyl-3-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. The amino group can undergo various transformations, such as acylation, while the aromatic ring is susceptible to electrophilic substitution, with the N-propylamino group acting as an ortho-, para-director. However, the strong deactivating effect of the trifluoromethyl group influences the regioselectivity of these reactions.

This compound and its derivatives are of interest in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

Safety and Handling

N-propyl-3-(trifluoromethyl)aniline should be handled with appropriate safety precautions. The parent compound, 3-(trifluoromethyl)aniline, is toxic by ingestion and inhalation and can cause irritation to the skin, eyes, and respiratory tract.[3] It is recommended to handle this class of compounds in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from oxidizing agents.

References

- 1. N-propyl-3-(trifluoromethyl)aniline [m.chemicalbook.com]

- 2. N-propyl-3-(trifluoromethyl)aniline|lookchem [lookchem.com]

- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 5. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]

- 6. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]

- 7. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]

Technical Guide: Physicochemical Properties of N-propyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propyl-3-(trifluoromethyl)aniline is an aniline derivative featuring a propyl group on the nitrogen atom and a trifluoromethyl substituent at the meta-position of the benzene ring. The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group is often incorporated to enhance efficacy, bioavailability, and resistance to metabolic degradation.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Physicochemical Properties

The key physicochemical properties of N-propyl-3-(trifluoromethyl)aniline are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in solvent selection, reaction optimization, and early-stage drug development assessments.

| Property | Value | Source |

| Identifier Information | ||

| CAS Number | 887590-37-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂F₃N | [1][2][3] |

| Molecular Weight | 203.2 g/mol | [1][2] |

| Physical Properties | ||

| Boiling Point | 235.3 ± 40.0 °C (Predicted) | |

| Density | 1.158 ± 0.06 g/cm³ (Predicted) | |

| Chemical Properties | ||

| pKa | 4.11 ± 0.25 (Predicted) | |

| logP | 3.60030 | [2] |

| XLogP3 | 4.2 | [2] |

| Molecular Descriptors | ||

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area (PSA) | 12.03 Ų | [2] |

| Complexity | 167 | [2] |

| Exact Mass | 203.09218387 u | [2] |

Experimental Protocols

Synthesis via Direct N-Alkylation

The most common and straightforward method for synthesizing N-propyl-3-(trifluoromethyl)aniline is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[1]

Objective: To synthesize N-propyl-3-(trifluoromethyl)aniline by introducing a propyl group onto the nitrogen atom of 3-(trifluoromethyl)aniline.

Materials:

-

3-(Trifluoromethyl)aniline

-

Propyl bromide (or propyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous (or Sodium Hydride, NaH)

-

Dimethylformamide (DMF), anhydrous

-

Potassium iodide (KI), catalytic amount (optional, enhances efficiency)[1]

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. If using propyl bromide, a catalytic amount of potassium iodide (KI, ~0.1 eq) can be added to facilitate the reaction.

-

Add propyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80°C and maintain for 12-24 hours.[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Caution: Careful temperature control is crucial to minimize the formation of the N,N-dipropyl-3-(trifluoromethyl)aniline byproduct from over-alkylation.[1]

-

After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure N-propyl-3-(trifluoromethyl)aniline.[4]

Analytical Characterization Protocols

A. Mass Spectrometry (MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern of N-propyl-3-(trifluoromethyl)aniline.

Methodology:

-

Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an Electron Ionization (EI) mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Expected Results:

-

A molecular ion peak (M⁺) should be observed at m/z 203.1, corresponding to the molecular weight of the compound (C₁₀H₁₂F₃N).[1]

-

Key fragment ions are expected at:

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of N-propyl-3-(trifluoromethyl)aniline by analyzing the chemical environment of its protons (¹H) and fluorine atoms (¹⁹F).

Methodology:

-

Dissolve a 5-10 mg sample in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.

-

Acquire ¹H NMR and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Spectrum (in CDCl₃): [1]

-

~7.3-6.5 ppm: A complex multiplet pattern corresponding to the four protons on the aromatic ring.

-

~3.2 ppm: A triplet corresponding to the two N-methylene protons (N-CH₂ -CH₂-CH₃), deshielded by the adjacent nitrogen atom.[1][4]

-

~1.7 ppm: A sextet or multiplet corresponding to the two central methylene protons (-CH₂-CH₂ -CH₃).[4]

-

~1.0 ppm: A triplet corresponding to the three terminal methyl protons (-CH₂-CH₂-CH₃ ).[4]

-

A broad singlet corresponding to the N-H proton may also be observed.

-

-

Expected ¹⁹F NMR Spectrum:

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.[1]

-

Visualization

The following diagram illustrates the synthetic workflow for N-propyl-3-(trifluoromethyl)aniline via the direct N-alkylation method.

Caption: Synthetic workflow for N-propyl-3-(trifluoromethyl)aniline.

References

N-propyl-3-(trifluoromethyl)aniline CAS number 887590-37-6

An in-depth technical guide for researchers, scientists, and drug development professionals on N-propyl-3-(trifluoromethyl)aniline (CAS Number: 887590-37-6).

Introduction

N-propyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis. The presence of the trifluoromethyl group (-CF3) at the meta-position of the aniline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is a common motif in many bioactive molecules due to its ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-propyl-3-(trifluoromethyl)aniline, with a focus on experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of N-propyl-3-(trifluoromethyl)aniline is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 887590-37-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂F₃N | [2][3] |

| Molecular Weight | 203.2 g/mol | [1][2] |

| LogP | 3.60030 | [2] |

| XLogP3 | 4.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 203.09218387 | [2] |

| Complexity | 167 | [2] |

| Polar Surface Area (PSA) | 12.03 Ų | [2] |

Synthesis

The primary and most straightforward method for the synthesis of N-propyl-3-(trifluoromethyl)aniline is the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction involves the nucleophilic substitution of a propyl halide by the amine.

Experimental Protocol: N-Alkylation of 3-(trifluoromethyl)aniline

Objective: To synthesize N-propyl-3-(trifluoromethyl)aniline via direct alkylation.

Materials:

-

3-(trifluoromethyl)aniline

-

Propyl bromide (or propyl iodide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Potassium iodide (KI) (optional, as a catalyst)[1]

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 3-(trifluoromethyl)aniline in a polar aprotic solvent such as DMF, add a base like potassium carbonate or sodium hydride. The base deprotonates the amine, increasing its nucleophilicity.[1]

-

Add propyl bromide or propyl iodide to the reaction mixture. The use of a catalytic amount of potassium iodide can enhance the reaction rate when using propyl bromide.[1]

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Careful temperature control is crucial to prevent over-alkylation to N,N-dipropyl-3-(trifluoromethyl)aniline.[1]

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure N-propyl-3-(trifluoromethyl)aniline.

Logical Workflow for Synthesis:

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of N-propyl-3-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-propyl group and the aromatic protons.[1]

-

A triplet corresponding to the terminal methyl (CH₃) protons.

-

A multiplet (sextet) for the central methylene (CH₂) protons.

-

A triplet for the methylene (CH₂) protons attached to the nitrogen.

-

A complex multiplet pattern for the aromatic protons.

-

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp signal for the trifluoromethyl group, typically in the range of -55 to -60 ppm (relative to CFCl₃).[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): m/z = 203.2[1]

-

Key Fragmentation Patterns:

-

Loss of an ethyl radical from the propyl chain.

-

Loss of the propyl group.

-

Loss of the trifluoromethyl group.[1]

-

Biological Activity and Potential Applications

While specific biological studies on N-propyl-3-(trifluoromethyl)aniline are limited in publicly available literature, the trifluoromethylaniline scaffold is a key component in many biologically active compounds. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

Derivatives of trifluoromethylanilines have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Some trifluoromethoxy- and trifluoromethyl- substituted aniline derivatives have shown cytotoxic effects against cancer cell lines.[4]

-

Antimicrobial Agents: The trifluoromethylphenyl moiety is present in some compounds with antibacterial activity.

-

Agrochemicals: The structural features of N-propyl-3-(trifluoromethyl)aniline make it a valuable intermediate in the synthesis of pesticides and herbicides.[1]

The N-propyl group can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Further research is needed to fully elucidate the specific biological activities and potential therapeutic applications of N-propyl-3-(trifluoromethyl)aniline.

Signaling Pathway Hypothesis: Given the prevalence of trifluoromethylaniline derivatives in drug discovery, it is plausible that N-propyl-3-(trifluoromethyl)aniline or its derivatives could interact with various signaling pathways. The specific pathway would depend on the overall structure of the final molecule. A hypothetical interaction is depicted below.

Safety Information

While a specific safety data sheet (SDS) for N-propyl-3-(trifluoromethyl)aniline is not widely available, information for the related compound, 3-(trifluoromethyl)aniline, indicates that it is toxic by ingestion and inhalation and can cause skin and eye irritation.[5][6] It is recommended to handle N-propyl-3-(trifluoromethyl)aniline with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

N-propyl-3-(trifluoromethyl)aniline is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its synthesis is straightforward, and its physicochemical properties are influenced by the key trifluoromethyl and N-propyl substituents. Although direct biological data on this specific compound is scarce, the broader class of trifluoromethylanilines demonstrates a wide range of biological activities. Further investigation into the pharmacology and toxicology of N-propyl-3-(trifluoromethyl)aniline and its derivatives is warranted to explore its full potential in drug discovery and other applications.

References

- 1. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]

- 2. N-propyl-3-(trifluoromethyl)aniline|lookchem [lookchem.com]

- 3. N-propyl-3-(trifluoromethyl)aniline [m.chemicalbook.com]

- 4. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]

- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

molecular weight of N-propyl-3-(trifluoromethyl)aniline

An In-Depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline

Introduction

N-propyl-3-(trifluoromethyl)aniline is an aromatic amine that holds significant interest for researchers and professionals in drug development and organic synthesis. Its structure, which combines an aniline core, an N-propyl substituent, and a trifluoromethyl group at the meta-position, imparts a unique set of chemical and physical properties. The trifluoromethyl (-CF3) group is a key feature, known for its high electronegativity, metabolic stability, and its ability to increase lipophilicity, which can significantly alter the biological activity of a parent molecule.[1] Consequently, trifluoromethylated anilines are valuable building blocks in the creation of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of N-propyl-3-(trifluoromethyl)aniline.

Core Physicochemical Data

The fundamental properties of N-propyl-3-(trifluoromethyl)aniline are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value |

| Molecular Weight | 203.2 g/mol [1][2] |

| Molecular Formula | C10H12F3N[2][3] |

| CAS Number | 887590-37-6[1][2] |

| Exact Mass | 203.09218387[2] |

| LogP | 3.60030[2] |

| XLogP3 | 4.2[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 3[2] |

| Complexity | 167[2] |

| Canonical SMILES | CCCNC1=CC=CC(=C1)C(F)(F)F[2] |

Experimental Protocols

The primary route for the synthesis of N-propyl-3-(trifluoromethyl)aniline is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This method is a straightforward and common approach for introducing an alkyl group to the nitrogen atom of an aniline.

Synthesis via N-Alkylation of 3-(Trifluoromethyl)aniline

This procedure involves a nucleophilic substitution reaction where the nitrogen atom of 3-(trifluoromethyl)aniline attacks an electrophilic propyl source, typically a propyl halide like propyl bromide or propyl iodide.[1] The reaction generally proceeds via an SN2 mechanism.[1]

Materials:

-

3-(Trifluoromethyl)aniline

-

Propyl bromide (or propyl iodide)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Potassium iodide (KI) (optional, as a catalyst)

Procedure:

-

In a reaction vessel, dissolve 3-(trifluoromethyl)aniline in a polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate or sodium hydride, to the solution. The base deprotonates the amine, increasing its nucleophilicity.[1]

-

Introduce the propyl halide (e.g., propyl bromide) to the reaction mixture. To enhance the efficiency of the alkylation when using propyl bromide or chloride, a catalytic amount of potassium iodide can be added.[1]

-

The reaction is typically conducted under controlled heating. It is crucial to manage the temperature to facilitate the reaction's completion while preventing over-alkylation, which would result in the formation of N,N-dipropyl-3-(trifluoromethyl)aniline.[1]

-

Monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification of the crude product.

-

Purification is commonly achieved through column chromatography on silica gel.

Role in the Synthesis of Bioactive Molecules

N-propyl-3-(trifluoromethyl)aniline serves as a critical building block for creating more complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1] The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] For instance, derivatives of N-(trifluoromethyl)phenyl pyrazoles have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

The synthesis of these more complex molecules often involves the reaction of the aniline nitrogen of N-propyl-3-(trifluoromethyl)aniline or a related trifluoromethylaniline precursor with other chemical entities. For example, reductive amination of a pyrazole aldehyde with various anilines has been used to create a library of potential antibacterial compounds.[4]

References

- 1. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]

- 2. N-propyl-3-(trifluoromethyl)aniline|lookchem [lookchem.com]

- 3. N-propyl-3-(trifluoromethyl)aniline [m.chemicalbook.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-propyl-3-(trifluoromethyl)aniline structural formula

An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-3-(trifluoromethyl)aniline is an aromatic amine that serves as a crucial building block in organic synthesis. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity. The presence of both an N-propyl group and a trifluoromethyl group imparts unique characteristics to the molecule, influencing its lipophilicity and electronic properties. This guide is intended for researchers and professionals in chemistry and drug development who may utilize this compound as a synthetic intermediate.

Chemical Structure and Properties

N-propyl-3-(trifluoromethyl)aniline is characterized by an aniline core substituted with a propyl group on the nitrogen atom and a trifluoromethyl group at the meta-position (position 3) of the benzene ring.[1] The trifluoromethyl group is a strong electron-withdrawing group, which influences the molecule's chemical reactivity.[1] The N-propyl group increases the lipophilicity of the compound.[1]

Structural Formula:

Table 1: Physicochemical Properties of N-propyl-3-(trifluoromethyl)aniline

| Property | Value | Source |

| CAS Number | 887590-37-6 | [1][2] |

| Molecular Formula | C10H12F3N | [1][2][3] |

| Molecular Weight | 203.2 g/mol | [1][2] |

| LogP | 3.60 | [2] |

| XLogP3 | 4.2 | [2] |

| PSA (Polar Surface Area) | 12.03 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Boiling Point (Predicted) | 235.3 ± 40.0 °C | [4] |

| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.11 ± 0.25 | [4] |

| Canonical SMILES | CCCNC1=CC=CC(=C1)C(F)(F)F | [2] |

Synthesis and Experimental Protocols

The primary method for synthesizing N-propyl-3-(trifluoromethyl)aniline is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction is a nucleophilic substitution, specifically an SN2 reaction, where the nitrogen atom of the aniline acts as a nucleophile.[1]

Experimental Protocol: Direct N-Alkylation

This protocol is a generalized procedure based on typical N-alkylation of anilines.

Materials:

-

3-(Trifluoromethyl)aniline

-

Propyl bromide (or propyl iodide)

-

Potassium carbonate (or another suitable base)

-

Polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

Procedure:

-

Dissolve 3-(trifluoromethyl)aniline in a polar aprotic solvent in a reaction vessel.

-

Add a base, such as potassium carbonate, to the solution. The base deprotonates the amine, increasing its nucleophilicity.[1]

-

Add a propyl halide, such as propyl bromide, to the reaction mixture. This serves as the electrophilic propyl source.[1]

-

Heat the reaction mixture and stir for a period of 12-24 hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product, N-propyl-3-(trifluoromethyl)aniline, using column chromatography on silica gel or by distillation.

Below is a diagram illustrating the synthesis workflow.

References

synthesis of N-propyl-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for N-propyl-3-(trifluoromethyl)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

N-propyl-3-(trifluoromethyl)aniline is an important building block in organic synthesis, featuring a trifluoromethyl group that can significantly influence the physicochemical and biological properties of target molecules. Its synthesis from 3-(trifluoromethyl)aniline is primarily achieved through two effective methods: direct N-alkylation and reductive amination. This guide provides a detailed examination of both pathways.

Synthetic Pathways

The two principal methods for the synthesis of N-propyl-3-(trifluoromethyl)aniline are:

-

Direct N-Alkylation: This method involves the direct reaction of 3-(trifluoromethyl)aniline with a propylating agent, such as a propyl halide, in the presence of a base.[1]

-

Reductive Amination: This two-step, one-pot process involves the formation of an imine intermediate by reacting 3-(trifluoromethyl)aniline with propanal, followed by in-situ reduction to the desired secondary amine.

The selection of the synthetic route may depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Experimental Protocols

Method 1: Direct N-Alkylation

This procedure details the synthesis of N-propyl-3-(trifluoromethyl)aniline via direct alkylation of 3-(trifluoromethyl)aniline with 1-bromopropane using potassium carbonate as the base.

Reaction Scheme:

Materials:

-

3-(Trifluoromethyl)aniline

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile or DMF (5-10 mL per gram of aniline) in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Add 1-bromopropane (1.2 - 1.5 eq) to the suspension.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure N-propyl-3-(trifluoromethyl)aniline.[2]

Method 2: Reductive Amination

This protocol describes the synthesis of N-propyl-3-(trifluoromethyl)aniline via a one-pot reductive amination of 3-(trifluoromethyl)aniline with propanal using sodium triacetoxyborohydride as the reducing agent.

Reaction Scheme:

Materials:

-

3-(Trifluoromethyl)aniline

-

Propanal

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and propanal (1.2 eq) in 1,2-dichloroethane or dichloromethane (10-15 mL per gram of aniline).

-

Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure N-propyl-3-(trifluoromethyl)aniline.

Data Presentation

Table 1: Summary of Reaction Conditions

| Parameter | Direct N-Alkylation | Reductive Amination |

| Starting Materials | 3-(Trifluoromethyl)aniline, 1-Bromopropane | 3-(Trifluoromethyl)aniline, Propanal |

| Reagents | Potassium Carbonate | Sodium Triacetoxyborohydride |

| Solvent | Acetonitrile or DMF | 1,2-Dichloroethane or Dichloromethane |

| Temperature | 60-80°C | Room Temperature |

| Reaction Time | 12-24 hours | 4-12 hours |

| Purification | Column Chromatography | Column Chromatography |

Table 2: Physicochemical and Spectroscopic Data of N-propyl-3-(trifluoromethyl)aniline

| Property | Value |

| Molecular Formula | C₁₀H₁₂F₃N |

| Molecular Weight | 203.20 g/mol [3] |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.3 (m, 1H, Ar-H), ~6.8-7.0 (m, 3H, Ar-H), ~3.1 (t, 2H, N-CH₂), ~1.6 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃)[1] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~148 (Ar-C-N), ~131 (q, J ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃), ~117 (Ar-CH), ~112 (Ar-CH), ~110 (Ar-CH), ~46 (N-CH₂), ~23 (CH₂), ~11 (CH₃) |

| ¹⁹F NMR (CDCl₃) δ (ppm) | ~ -62.5 |

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Mandatory Visualization

Direct N-Alkylation Workflow

Caption: Workflow for the synthesis of N-propyl-3-(trifluoromethyl)aniline via direct N-alkylation.

Reductive Amination Workflow

Caption: Workflow for the one-pot synthesis of N-propyl-3-(trifluoromethyl)aniline via reductive amination.

References

N-propyl-3-(trifluoromethyl)aniline IUPAC name

An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)aniline

This guide provides a comprehensive overview of N-propyl-3-(trifluoromethyl)aniline, a key fluorinated amine intermediate in the development of pharmaceuticals and agrochemicals. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its role as a versatile chemical building block.

Compound Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-propyl-3-(trifluoromethyl)aniline .[1][2] It is also known by synonyms such as 3-Amino-N-propylbenzotrifluoride and PROPYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE.[3][4]

Physicochemical Properties

The structural and chemical properties of N-propyl-3-(trifluoromethyl)aniline are summarized below. These properties are crucial for its application in organic synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 887590-37-6 | [3][5] |

| Molecular Formula | C₁₀H₁₂F₃N | [3][6] |

| Molecular Weight | 203.2 g/mol | [3][5] |

| Boiling Point | 235.3 ± 40.0 °C (Predicted) | [4] |

| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.11 ± 0.25 (Predicted) | [4] |

| LogP | 3.60030 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

| Exact Mass | 203.09218387 | [3] |

Role in Chemical Synthesis

N-propyl-3-(trifluoromethyl)aniline is a pivotal building block for synthesizing more complex organic molecules, particularly for pharmaceutical and agrochemical applications.[5] The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, and the N-propylamino (-NHC₃H₇) group, an activating ortho-, para-director, creates a unique electronic profile on the aromatic ring. This influences the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, allowing for controlled functionalization.[5] Its structure is valuable for introducing the 3-(trifluoromethyl)aniline moiety into larger molecules, which can enhance biological activity and metabolic stability.[5]

The trifluoromethyl group is a feature found in many active pharmaceutical ingredients, where it can improve properties like lipophilicity and metabolic stability.[7] Derivatives of trifluoromethylaniline have shown potential in various therapeutic areas, including anticancer and antimicrobial research.[7][8][9]

Experimental Protocol: Synthesis

The primary and most direct method for synthesizing N-propyl-3-(trifluoromethyl)aniline is through the N-alkylation of 3-(trifluoromethyl)aniline.[5]

Reaction Principle

The synthesis is a nucleophilic substitution reaction where the nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking an electrophilic propyl source, typically a propyl halide like propyl bromide or propyl iodide.[5] A base is used to deprotonate the aniline's amino group, increasing its nucleophilicity.

Materials and Reagents

-

3-(Trifluoromethyl)aniline

-

Propyl bromide (or propyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Potassium iodide (KI), catalytic amount (optional, enhances reactivity with propyl bromide)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. If using, add a catalytic amount of potassium iodide (approx. 0.1 eq).

-

Reagent Addition: Add propyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain stirring for 12-24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). Careful temperature control is crucial to minimize the formation of the N,N-dipropylated byproduct.[5]

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N-propyl-3-(trifluoromethyl)aniline.

Chemical Reactivity and Structural Influence

The reactivity of the N-propyl-3-(trifluoromethyl)aniline aromatic ring is governed by the interplay between its two substituents.

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is a meta-director.[5]

-

N-propylamino Group (-NHC₃H₇): This is an electron-donating group, which activates the ring towards electrophilic substitution and is an ortho-, para-director.[5]

The activating effect of the N-propylamino group typically dominates, directing incoming electrophiles to positions 2, 4, and 6 (ortho and para to the amino group). This predictable reactivity allows chemists to use the compound as a scaffold for building more complex, multi-substituted aromatic structures.

References

- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. N-propyl-3-(trifluoromethyl)aniline|lookchem [lookchem.com]

- 4. PROPYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | 887590-37-6 [amp.chemicalbook.com]

- 5. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]

- 6. N-propyl-3-(trifluoromethyl)aniline [m.chemicalbook.com]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

N-Propyl-3-(trifluoromethyl)aniline: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propyl-3-(trifluoromethyl)aniline, with a core focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the compound's physicochemical properties that govern its solubility, alongside detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. For N-propyl-3-(trifluoromethyl)aniline (CAS No: 887590-37-6), the following properties are key to understanding its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂F₃N | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| LogP | 3.60030 | [1] |

| XLogP3 | 4.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Polar Surface Area (PSA) | 12.03 Ų | [1] |

The high LogP and XLogP3 values indicate that N-propyl-3-(trifluoromethyl)aniline is a lipophilic compound, suggesting poor solubility in aqueous solutions and higher solubility in organic solvents.[1] The presence of a trifluoromethyl group generally increases lipophilicity.[2] The single hydrogen bond donor and relatively small polar surface area further support its hydrophobic nature.

Qualitative Solubility Profile

While specific quantitative data is scarce, a qualitative understanding of N-propyl-3-(trifluoromethyl)aniline's solubility can be inferred from its structure and the properties of similar compounds. The trifluoromethyl group is known to decrease solubility in polar solvents like water.[3] Conversely, the N-propyl group is expected to enhance solubility in organic solvents.[4]

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Low | The hydrophobic trifluoromethyl and propyl groups limit interaction with polar protic solvents. The parent compound, 3-(trifluoromethyl)aniline, is described as insoluble in water.[5] |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions and may better solvate the molecule. |

| Non-Polar (e.g., Toluene, Hexane) | High | The lipophilic nature of the molecule, driven by the aromatic ring, propyl chain, and trifluoromethyl group, favors solubility in non-polar environments. |

Experimental Protocol: Determination of Thermodynamic Solubility

Given the absence of readily available quantitative data, researchers will likely need to determine the solubility of N-propyl-3-(trifluoromethyl)aniline experimentally. The following is a detailed protocol for determining thermodynamic solubility using the shake-flask method, a gold-standard technique.

Objective: To determine the equilibrium solubility of N-propyl-3-(trifluoromethyl)aniline in a given solvent at a specific temperature.

Materials:

-

N-propyl-3-(trifluoromethyl)aniline (solid)

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column (e.g., C18) and UV detector, or other suitable analytical instrumentation (e.g., GC-MS, NMR)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-propyl-3-(trifluoromethyl)aniline to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of N-propyl-3-(trifluoromethyl)aniline of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of N-propyl-3-(trifluoromethyl)aniline in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

-

Synthesis Overview

N-propyl-3-(trifluoromethyl)aniline is primarily synthesized via the N-alkylation of 3-(trifluoromethyl)aniline.[2] This reaction typically involves the nucleophilic substitution of a propyl halide (e.g., propyl bromide or iodide) by the aniline nitrogen.[2] The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to deprotonate the aniline and enhance its nucleophilicity.[2]

Biological Context and Potential Applications

While N-propyl-3-(trifluoromethyl)aniline is primarily utilized as a synthetic building block, the trifluoromethylaniline moiety is a common feature in molecules with biological activity.[2] Derivatives of trifluoromethylanilines have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[3][4] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, which are desirable properties in drug candidates.[2] The lipophilicity of N-propyl-3-(trifluoromethyl)aniline makes it a suitable intermediate for the synthesis of more complex molecules intended for biological evaluation. Further research into the biological activities of derivatives of N-propyl-3-(trifluoromethyl)aniline may be a promising area of investigation.

References

- 1. N-propyl-3-(trifluoromethyl)aniline|lookchem [lookchem.com]

- 2. N-propyl-3-(trifluoromethyl)aniline | 887590-37-6 | Benchchem [benchchem.com]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-propyl-3-(trifluoromethoxy)aniline | 1020966-73-7 | Benchchem [benchchem.com]

- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of N-propyl-3-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-propyl-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

N-propyl-3-(trifluoromethyl)aniline (CAS No: 887590-37-6, Molecular Formula: C₁₀H₁₂F₃N, Molecular Weight: 203.20 g/mol ) is an aromatic amine whose trifluoromethyl group significantly influences its chemical and biological properties.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural confirmation in various research and development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-propyl-3-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms. For N-propyl-3-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is characterized by signals from the N-propyl group and the aromatic ring. The aliphatic region clearly shows the connectivity of the propyl chain, while the aromatic region displays a complex pattern due to the substitution on the benzene ring.[1]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂CH₂CH ₃ | ~0.9 | Triplet (t) | 3H |

| -CH₂C H₂CH₃ | ~1.5 | Sextet | 2H |

| N-C H₂CH₂CH₃ | ~3.2 | Triplet (t) | 2H |

| Aromatic-H | 6.5 - 7.3 | Multiplet (m) | 4H |

| Data derived from typical values for N-alkylanilines in CDCl₃.[1] |

¹³C NMR (Carbon-13 NMR)

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the trifluoromethyl (-CF₃) group, as the three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-propyl-3-(trifluoromethyl)aniline, a secondary aromatic amine, will exhibit characteristic absorption bands.[4][5]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| N-H Wag | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For N-propyl-3-(trifluoromethyl)aniline, electron ionization (EI) mass spectrometry reveals a distinct molecular ion peak and characteristic fragment ions.[1]

| m/z | Assignment |

| 203.1 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₂H₅]⁺ |

| 160 | [M - C₃H₇]⁺ |

| 134 | [M - CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: A sample of N-propyl-3-(trifluoromethyl)aniline (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum is recorded, with chemical shifts referenced to an appropriate standard (e.g., CFCl₃).

IR Spectroscopy

-

Sample Preparation: A thin liquid film of the neat compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Data Acquisition: The instrument is set to scan over a relevant mass range (e.g., m/z 50-300). The electron energy is typically set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-propyl-3-(trifluoromethyl)aniline.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of N-propyl-3-(trifluoromethyl)aniline. For more detailed analysis and interpretation, it is recommended to consult specialized spectroscopic databases and peer-reviewed literature.

References

The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into aniline scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylated anilines, offering valuable insights for researchers and professionals engaged in drug discovery and development. The unique physicochemical properties imparted by the trifluoromethyl moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to the development of potent and selective modulators of various biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this important class of compounds.

Core Physicochemical Properties and Their Impact on Biological Activity

The trifluoromethyl group significantly influences the pharmacological profile of aniline derivatives in several key ways:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[1][2]

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, improving bioavailability and distribution to target tissues.[1][2][3]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions with biological targets, often leading to increased binding affinity and potency.[2][3]

-

Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be critical for selective binding to a specific protein target.

These properties have been successfully exploited in the design of a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, antimicrobial compounds, and agrochemicals.[4][5]

Quantitative Biological Data of Trifluoromethylated Anilines

The following tables summarize the quantitative biological activities of representative trifluoromethylated aniline-containing compounds across various therapeutic areas.

Table 1: Kinase Inhibitory Activity

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |

| Sorafenib | Raf-1 | 6 | Cell-free assay | [3] |

| B-Raf | 22 | Cell-free assay | [3] | |

| B-Raf (V600E) | 38 | Cell-free assay | [6] | |

| VEGFR-2 | 90 | Cell-free assay | [3] | |

| PDGFR-β | 57 | Cell-free assay | [3] | |

| c-KIT | 68 | Cell-free assay | [3] | |

| Nilotinib | Bcr-Abl | 20-60 | In vitro kinase assay | [7] |

| PDGFR | 69 | In vitro kinase assay | [7] | |

| c-KIT | 210 | In vitro kinase assay | [7] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cancer Cell Line | IC50 / EC50 (µM) | Assay | Reference(s) |

| Sorafenib | HepG2 (Liver) | 7.10 | CyQUANT proliferation assay | [8] |

| Huh7 (Liver) | 11.03 | CyQUANT proliferation assay | [8] | |

| Nilotinib | K562 (Leukemia) | 0.03 | Not specified | [2] |

| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 | MTT assay | [9] |

Table 3: Antimicrobial Activity

| Compound/Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| 4-Bromo-3-(trifluoromethyl)aniline derivative | S. aureus (MRSA) | 0.78 | [1] |

| 2-Iodo-4-(trifluoromethyl)aniline (ITFMA) | V. parahaemolyticus | 50 | [3] |

| 2-Iodo-4-(trifluoromethyl)aniline (ITFMA) | V. harveyi | 50 | [3] |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [3] |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 | [3] |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole aniline | S. aureus | 0.78 - 3.125 | [10] |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole aniline | E. faecium | 0.78 | [1] |

Key Signaling Pathways Modulated by Trifluoromethylated Anilines

Many trifluoromethylated anilines exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. As a significant number of these compounds are designed as kinase inhibitors, the MAPK/ERK and PI3K/AKT pathways are common targets.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[11] Aberrant activation of this pathway is a hallmark of many cancers. Trifluoromethylated aniline-containing drugs, such as Sorafenib, are known to inhibit key kinases in this pathway, like B-Raf.[3]

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. cusabio.com [cusabio.com]

- 7. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a critical element in transforming a promising compound into a viable therapeutic agent. Among these, the trifluoromethyl (CF3) group stands out for its profound and often beneficial influence on a molecule's pharmacological profile.[1] Its unique combination of high electronegativity, steric bulk, and lipophilicity allows medicinal chemists to meticulously fine-tune the properties of drug candidates.[1][2][3] The CF3 group is frequently used as a bioisostere for a methyl or chloro group to adjust electronic and steric properties or to protect a reactive methyl group from metabolic oxidation.[4] Consequently, the trifluoromethyl moiety is a prevalent feature in a significant number of FDA-approved drugs, including the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the type II diabetes medication sitagliptin.[1][4] This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on key drug properties, the experimental methods used for its evaluation, and common synthetic strategies for its introduction.

Core Physicochemical Properties and Pharmacological Impact

The introduction of a CF3 group can dramatically alter a molecule's characteristics, influencing its journey from administration to its biological target. These alterations are rooted in its fundamental physicochemical properties.

Enhanced Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes, particularly the cytochrome P450 (CYP) family.[5] The trifluoromethyl group is a powerful tool for enhancing metabolic stability.[3][6][7][8] This stability arises from the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol).[2] This high bond energy makes the CF3 group highly resistant to enzymatic cleavage and oxidative metabolism, which often occurs at vulnerable C-H bonds.[4][6] By replacing a metabolically labile group (like a methyl group) with a CF3 group, chemists can block these "metabolic hotspots," prolonging the drug's half-life, increasing its systemic exposure, and ultimately enhancing its therapeutic efficacy.[9]

Modulation of Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF3 group is one of the most lipophilic substituents used in drug design.[10][11][12] Its introduction generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[2][6][7][9] This is exemplified by the antidepressant fluoxetine, where the CF3 group contributes to its lipophilicity, facilitating efficient brain penetration.[2]

However, the effect of trifluoromethylation on lipophilicity is highly context-dependent.[13] While fluorination of an aromatic system typically increases lipophilicity, the effect on an aliphatic chain can be more complex and may even lead to a decrease in logP.[14][15] For instance, trifluorination at the alpha-position of an aliphatic alcohol strongly enhances lipophilicity, but this effect diminishes significantly for beta- and gamma-substituted alcohols.[13] This nuanced behavior allows for the fine-tuning of a molecule's solubility and permeability to achieve an optimal pharmacokinetic profile.[9][11]

Increased Binding Affinity

The trifluoromethyl group can significantly enhance a drug's binding affinity for its biological target.[2][8][9] This improvement stems from a combination of factors:

-

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent.[2][16] This can modulate the electronic properties of the molecule, leading to improved electrostatic or hydrogen bonding interactions with amino acid residues in the target's binding pocket.[2][11]

-

Hydrophobic Interactions: As a lipophilic moiety, the CF3 group can engage in favorable hydrophobic interactions with nonpolar regions of the protein target, displacing water molecules and contributing to binding energy.[15]

-

Steric Effects: The CF3 group is sterically larger than a hydrogen or methyl group.[12] This increased bulk can promote a more favorable conformation for binding and enhance selectivity by occupying specific pockets within the target protein.[2]

A study on a glucocorticoid receptor (GR) ligand demonstrated that replacing the CF3 group with other bulky groups like cyclohexylmethyl or benzyl maintained binding potency but altered the functional behavior from agonist to antagonist, highlighting the group's critical role in molecular recognition.[10][17]

Improved Bioavailability

The culmination of enhanced metabolic stability, optimized lipophilicity, and increased binding affinity often translates to improved oral bioavailability.[7][9] Greater stability prevents premature breakdown in the liver, while appropriate lipophilicity ensures efficient absorption from the gastrointestinal tract and penetration into target tissues.[2][7] Several drugs, such as the migraine medication ubrogepant, owe their successful oral administration profile in part to the presence of trifluoromethyl groups that enhance metabolic stability and membrane permeability.[2][9]

Quantitative Impact of Trifluoromethyl Substitution

The theoretical benefits of the CF3 group are consistently validated by empirical data. The following tables summarize the quantitative effects of substituting a methyl (-CH3) or hydrogen (-H) group with a trifluoromethyl (-CF3) group on key drug-like properties.

Table 1: Effect of CF3 Substitution on Lipophilicity and Acidity

| Parent Compound (Scaffold) | R | logD @ pH 7.4 | pKa | Reference Compound | R' | logD @ pH 7.4 | pKa' |

| 2-(Thioalkyl)pyridine | -SCH3 | 1.69 | 3.69 | 2-(Thiofluoroalkyl)pyridine | -SCF3 | 2.13 | 0.97 |

| 2-(Thioalkyl)pyridine | -SCH2CH3 | 2.26 | 3.68 | 2-(Thiofluoroalkyl)pyridine | -SCF2CH3 | 1.82 | 2.05 |

Data sourced from a study on 2-(Thiofluoroalkyl)pyridines, illustrating the context-dependent impact on lipophilicity and the strong acidifying effect of the CF3 group.[18]

Table 2: Effect of CF3 Substitution on Biological Activity

| Compound Pair | R | Target/Assay | IC50 (µM) | R' | Target/Assay | IC50' (µM) | Fold Change |

| Isoxazole Analog | -H | MCF-7 Breast Cancer Cells | 19.72 | -CF3 | MCF-7 Breast Cancer Cells | 2.63 | ~7.5x increase |

Data from a study on isoxazole-based anti-cancer agents, demonstrating a significant enhancement in potency upon introduction of a CF3 group.[3]

Key Experimental Protocols

Evaluating the impact of trifluoromethylation requires a suite of standardized in vitro assays.

Lipophilicity Determination (logP/logD)

Methodology: Shake-Flask Method (Gold Standard)

The shake-flask technique is the traditional and most reliable method for determining the octanol-water partition coefficient.[19]

-

Preparation: A pure sample of the trifluoromethylated compound is dissolved in a biphasic system of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD measurement).

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 30 minutes to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14][19]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each layer is measured. While UV spectroscopy can be used for compounds with a chromophore, modern methods often employ Liquid Chromatography-Mass Spectrometry (LC-MS) for greater sensitivity and specificity, especially when analyzing mixtures.[14][19]

-

Calculation: The logD (or logP) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Alternative Method: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

RP-TLC is a less labor-intensive method used to estimate lipophilicity.[20]

-

The compound is spotted on a plate coated with a nonpolar stationary phase.

-

The plate is developed using a polar mobile phase (e.g., a mixture of an organic modifier and water).

-

The retention factor (Rf) is measured.

-

The R_M0 value, a lipophilicity index, is determined by extrapolating retention data from several mobile phase compositions to a theoretical 100% aqueous phase.[20]

Metabolic Stability Assay

Methodology: In Vitro Incubation with Liver Fractions

This assay assesses a compound's susceptibility to metabolism by hepatic enzymes. The liver S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive assessment.[21]

-

Reagent Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO). A reaction mixture is prepared containing liver S9 fraction (or liver microsomes), a buffered solution (e.g., potassium phosphate buffer), and an NADPH-regenerating system to act as a cofactor for CYP enzymes.

-

Incubation: The reaction is initiated by adding the test compound to the pre-warmed reaction mixture. The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical normalization. This step also precipitates proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify its concentration at each time point.

-

Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Binding Affinity Determination

Methodology: Fluorescence Polarization (FP)

FP is a versatile in-solution technique for measuring molecular interactions and is well-suited for determining the dissociation constant (KD).[22][23]

-

Principle: The assay measures the change in the tumbling rate of a small, fluorescently labeled ligand upon binding to a much larger protein. When the labeled ligand is free in solution, it tumbles rapidly, and excitation with polarized light results in depolarized emission. When bound to the protein, its tumbling slows dramatically, and the emitted light remains largely polarized.

-